molecular formula C6H9N3O B1396254 1-(oxetan-3-yl)-1H-pyrazol-5-amine CAS No. 1349708-97-9

1-(oxetan-3-yl)-1H-pyrazol-5-amine

Cat. No. B1396254
M. Wt: 139.16 g/mol
InChI Key: XKHSVLAFKPJITN-UHFFFAOYSA-N
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Description

1-(oxetan-3-yl)-1H-pyrazol-5-amine (OPPA) is an organic compound belonging to the class of pyrazolamines. It is a heterocyclic compound consisting of a five-membered ring of three nitrogen atoms and two carbon atoms. OPPA has been studied extensively due to its potential applications in various scientific fields.

Scientific Research Applications

  • Synthesis and Bioactivities : The study by Titi et al. (2020) focuses on the synthesis of pyrazole derivatives, including their structural characterization and potential bioactivities against breast cancer and microbes (Titi et al., 2020).

  • Antioxidant Agents : El‐Mekabaty et al. (2016) report on the synthesis of new pyrazole derivatives bearing an indole moiety. These compounds were evaluated as antioxidant agents, with some showing notable activity (El‐Mekabaty et al., 2016).

  • Antibacterial Candidate : Yang et al. (2014) developed a route for large-scale preparation of a novel oxazolidinone antibacterial candidate, using a pyrazole derivative as a key intermediate (Yang et al., 2014).

  • Copolymerization Catalysts : Matiwane et al. (2020) studied zinc(II) carboxylate complexes with pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming specific polymers (Matiwane et al., 2020).

  • One-Pot Synthesis Method : Ahadi et al. (2010) reported a one-pot, three-component method for synthesizing pyrazol-4-yl derivatives, highlighting a clean and efficient approach in aqueous media (Ahadi et al., 2010).

  • Intramolecular H-Bonding Impact : Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, particularly focusing on how intramolecular hydrogen bonds impact the reductive cyclization process (Szlachcic et al., 2020).

  • Functionalized Indole-Pyrazole Derivatives : El‐Mekabaty et al. (2017) synthesized and evaluated functionalized indole-pyrazole derivatives, exploring their synthetic potency for pharmaceutical interest (El‐Mekabaty et al., 2017).

  • Energetic Materials Synthesis : Li et al. (2016) synthesized a novel energetic compound, highlighting its excellent thermal stability and potential as a heat-resistant explosive material (Li et al., 2016).

  • Rh(III)-Catalyzed C-H Amination : Wu et al. (2014) achieved an intermolecular C-H amination of pyrazole derivatives using a rhodium(III) catalyst, indicating potential pharmaceutical applications (Wu et al., 2014).

  • Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on iron corrosion, providing insights into materials science applications (Chetouani et al., 2005).

  • σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, exploring their pharmacological activity (Díaz et al., 2012).

properties

IUPAC Name

2-(oxetan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHSVLAFKPJITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxetan-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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